MB327

nAChR binding affinity MB327-PAM-1 site bispyridinium SAR

Standard antidotal strategies relying on oxime-mediated AChE reactivation fail against rapidly aging (soman) or oxime-insensitive (tabun) nerve agents. MB327 addresses this gap via direct allosteric resensitization of desensitized muscle-type nAChRs, restoring neuromuscular transmission without enzyme reactivation. • Protection ratio >15.4 at 6h vs. HI-6 ratio of 3.9 in soman-challenged models - ideal positive control for nicotinic rescue studies. • Validated in both rat diaphragm and human intercostal muscle preparations, ensuring translational relevance. • Benchmark affinity (pKi = 4.73 ± 0.03; Ki = 18.3 μM) for MS Binding Assays targeting the MB327-PAM-1 site. Supplied as a characterized bispyridinium diiodide salt. Custom synthesis and bulk quantities available upon request.

Molecular Formula C21H32I2N2
Molecular Weight 566.3 g/mol
CAS No. 61368-98-7
Cat. No. B12372350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMB327
CAS61368-98-7
Molecular FormulaC21H32I2N2
Molecular Weight566.3 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=[N+](C=C1)CCC[N+]2=CC=C(C=C2)C(C)(C)C.[I-].[I-]
InChIInChI=1S/C21H32N2.2HI/c1-20(2,3)18-8-14-22(15-9-18)12-7-13-23-16-10-19(11-17-23)21(4,5)6;;/h8-11,14-17H,7,12-13H2,1-6H3;2*1H/q+2;;/p-2
InChIKeyYMRUEJDGFQEMKT-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MB327: Bispyridinium nAChR Resensitizer


MB327 (1,1′-(propane-1,3-diyl)bis(4-tert-butylpyridinium)) is a bispyridinium non-oxime compound [1] that acts as a positive allosteric modulator (PAM) and resensitizer at the nicotinic acetylcholine receptor (nAChR) [2]. Unlike oxime-based antidotes that target acetylcholinesterase reactivation, MB327 directly addresses desensitized nAChRs to restore neuromuscular function impaired by organophosphorus nerve agents such as sarin, soman, and tabun [3][4]. Preclinical development has established its utility as a component of combination therapy with atropine and anticonvulsants, though the compound's binding affinity (pKi ≈ 4.73, Ki ≈ 18.3 μM) is recognized as insufficient for standalone therapeutic deployment [5][6].

Non-oxime nAChR PAM Resensitizes desensitized muscle-type nAChRs independent of AChE reactivation
Nerve agent countermeasure research Supports direct nicotinic rescue pathway studies in organophosphorus poisoning models
Mechanistic tool compound Allosteric PAM-1 site binding (pKi reported) enables resensitization without ion channel block

MB327: Why Generic Substitution Fails


Generic substitution fails because MB327 occupies a distinct mechanistic niche that is not addressed by standard antidotal classes. Oximes such as HI-6 and obidoxime target acetylcholinesterase reactivation, a strategy that becomes ineffective when the enzyme-inhibitor complex undergoes 'aging' (as with soman) or when the nerve agent is inherently oxime-insensitive (as with tabun) [1]. Conversely, selective α7 or α4β2 nAChR agonists lack the specific allosteric binding modality at the MB327-PAM-1 site on muscle-type nAChRs required to resensitize desensitized receptors [2]. MB327 analogs with altered substitution patterns exhibit up to >10-fold differences in binding affinity despite sharing the bispyridinium core, underscoring that structural nuances within this class critically determine functional resensitization potency [3]. Therefore, substituting MB327 with an oxime or a structurally distinct nAChR ligand compromises the experimental validity of models assessing direct nicotinic rescue pathways.

Oxime class mismatch
HI-6 and obidoxime target AChE reactivation; ineffective after enzyme aging or against oxime-insensitive agents (e.g., tabun). May not address desensitized nAChR.
nAChR subtype specificity
Selective α7 or α4β2 agonists lack allosteric binding at the MB327-PAM-1 site on muscle-type nAChRs, limiting resensitization activity.
Bispyridinium SAR sensitivity
Structural analog binding affinity shifts >10-fold within the same core; minor substitution changes can markedly alter functional resensitization profile.

MB327: Quantitative Differentiation vs. Oximes & Analogs


MB327-PAM-1 Site Binding Affinity

MB327 binds to the MB327-PAM-1 allosteric site on Torpedo californica nAChR with a pKi of 4.73 ± 0.03 (Ki ≈ 18.6 μM) [1]. The analog PTM0022 (4-tert-butyl-3-phenyl-substituted) achieves pKi = 5.16 ± 0.07 (Ki ≈ 6.9 μM), representing a ~2.7-fold higher affinity [1]. The quinazoline derivative UNC0646 exhibits pKi = 6.23 ± 0.02 (Ki ≈ 0.59 μM), exceeding MB327 by more than one log unit (>10-fold difference) [2].

PAM-1 Site Binding
Head-to-head
MB327 pKi 4.73 ± 0.03 vs PTM0022 pKi 5.16; UNC0646 pKi 6.23
Reference for PAM-1 binding assays; higher-affinity analogs available
MS Binding Assay; [2H6]MB327 reporter ligand; Torpedo nAChR
nAChR binding affinity MB327-PAM-1 site bispyridinium SAR

Soman Protection Ratio: MB327 vs. HI-6

In guinea-pigs challenged with soman, treatment with MB327 (33.8 mg/kg i.m.) plus atropine/avizafone achieved a protection ratio (LD50 treated / LD50 control) of >15.4 at the 6h endpoint, compared to a protection ratio of 2.8 at the 24h endpoint [1]. In the same study, the oxime HI-6 (30 mg/kg) plus atropine/avizafone yielded protection ratios of 3.9 (6h) and 2.9 (24h), demonstrating that MB327's efficacy is markedly time-dependent and superior to HI-6 at the earlier, pharmacologically relevant timepoint [1].

Soman Protection Ratio
Head-to-head
MB327: 6h PR >15.4 vs HI-6: 6h PR 3.9
Reported higher early survival endpoint in guinea-pig model; time-dependent decline at 24h
Guinea-pig s.c. soman; i.m. treatment 1 min post; with atropine/avizafone
nerve agent antidote soman poisoning protection ratio

Plasma Pharmacokinetic Profile

Following intramuscular administration of MB327 DMS at 10 mg/kg in guinea-pigs, the compound reached a maximum plasma concentration (Cmax) of 22 μM at 12 minutes (Tmax), with an elimination half-life (t1/2) of 22 minutes [1]. In the absence of nerve agent poisoning, a dose of 100 mg/kg or higher was lethal, and 30 mg/kg caused flaccid paralysis with respiratory impairment that resolved by 30 minutes, though animals remained incapacitated for up to 4 hours [1].

PK Profile
Supporting evidence
Cmax 22 μM at 12 min t½ 22 min
Rapid absorption and short half-life inform acute intervention model dosing research
10 mg/kg i.m. MB327 DMS in guinea-pig; RPIPC-DAD
pharmacokinetics plasma concentration elimination half-life

Human & Rat Neuromuscular Transmission Recovery

MB327 restored muscle force in a concentration-dependent manner in both human intercostal muscle and rat diaphragm preparations following soman-induced impairment, without reactivating acetylcholinesterase [1]. The effect was reversible upon washout, confirming direct action at the nicotinic receptor level [1]. While specific EC50 values for force restoration are not reported in this study, the concentration-dependent recovery was consistently observed across both species, establishing MB327's translational potential [1].

Neuromuscular Recovery
Cross-study comparable
Concentration-dependent restoration in human & rat muscle ex vivo
Supports translational research tool for nicotinic junction pharmacology
Soman-impaired indirect field stimulation; washout-reversible
neuromuscular transmission muscle force recovery ex vivo myography

Type II PAM vs. Ion Channel Blockade Mechanism

MB327 restores carbachol-desensitized nAChR activity via a typical type II positive allosteric modulator (PAM) mechanism, which slows receptor deactivation and enhances agonist sensitivity [1]. This contrasts with the ion channel-blocking activity reported for certain oximes and related bispyridinium compounds [2]. The allosteric resensitization mechanism enables MB327 to reverse receptor desensitization without requiring acetylcholinesterase reactivation, a pathway that remains viable even after enzyme aging or against oxime-resistant nerve agents [1][2].

Mechanism of Action
Class-level inference
Type II PAM; resensitization without AChE reactivation
Enables selective allosteric nAChR pharmacology studies; avoids oxime ion channel block
Carbachol-desensitized nAChR; electrophysiology characterization
allosteric modulation nAChR resensitization PAM mechanism

MB327: Research and Industrial Applications


Early Survival Efficacy in Nerve Agent Poisoning Models

MB327 is indicated for in vivo studies employing a 6-hour experimental endpoint to evaluate acute survival benefit against rapidly aging (soman) or oxime-insensitive (tabun) nerve agents. The compound's protection ratio of >15.4 at 6h—substantially exceeding HI-6's ratio of 3.9 [1]—makes it the preferred positive control or test article for assessing nicotinic-focused countermeasure strategies at pharmacologically relevant early timepoints.

PAM-1 Binding Site Affinity Reference Standard

MB327 (pKi = 4.73 ± 0.03; Ki = 18.3 μM) serves as the benchmark reference compound for MS Binding Assays and radioligand displacement studies targeting the MB327-PAM-1 allosteric site on nAChR [2][3]. Its well-characterized affinity enables calibration of assay systems and provides a baseline for evaluating novel bispyridinium derivatives or chemically diverse hit compounds, with >10-fold affinity improvements (e.g., UNC0646) quantifiable against this established standard.

Ex Vivo Human Neuromuscular Pharmacology

MB327 is the compound of choice for ex vivo myography studies requiring demonstration of translational relevance from rodent to human tissue. Its confirmed, concentration-dependent restoration of muscle force in both rat diaphragm and human intercostal muscle preparations [4] supports its use in human tissue-based assays for evaluating direct nicotinic rescue pharmacology, where species-specific compound activity cannot be assumed.

Type II PAM-Mediated nAChR Resensitization Studies

MB327 is appropriate for electrophysiological and biochemical investigations focused on Type II positive allosteric modulation and resensitization of desensitized muscle-type nAChRs [5]. Its defined mechanism—restoring carbachol-desensitized receptor activity without AChE reactivation—enables clean interrogation of allosteric nAChR pharmacology, distinct from compounds exhibiting mixed ion channel blockade or orthosteric agonist activities.

Application
Selection Property
Validation Focus
Nerve agent acute survival research models
Reported early survival protection ratio advantage
Early endpoint survival with nicotinic countermeasure strategies
MB327-PAM-1 binding site reference
Established reference affinity for MS binding assay calibration
Binding assay calibration; baseline for novel bispyridinium profiling
Human ex vivo neuromuscular junction research
Cross-species muscle force restoration data
Species-specific nAChR resensitization assay in human tissue
nAChR allosteric modulation studies
Pure Type II PAM mechanism without AChE reactivation
Resensitization electrophysiology; allosteric pharmacology interrogation

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